molecular formula C22H29ClN2O2 B4141624 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide

2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide

Cat. No. B4141624
M. Wt: 388.9 g/mol
InChI Key: NIDSLJVEFSKSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide, also known as ACPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACPA belongs to the class of compounds known as cannabinoid receptor agonists and has been shown to selectively activate the CB1 receptor.

Mechanism of Action

2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide selectively activates the CB1 receptor, which is one of the two main cannabinoid receptors found in the human body. The CB1 receptor is primarily located in the central nervous system and is involved in the regulation of various physiological processes such as pain, appetite, and mood. 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been shown to have a high affinity for the CB1 receptor and can activate it with greater potency than other cannabinoid receptor agonists.
Biochemical and Physiological Effects
2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of inflammatory and neuropathic pain. 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In addition, 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been shown to reduce food intake and body weight in animal models of obesity and diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide in lab experiments is its high selectivity for the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor activation without the potential confounding effects of activating other receptors. 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide is also relatively stable and can be easily synthesized in large quantities.
One limitation of using 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide in lab experiments is its limited solubility in water. This can make it difficult to administer to animals and can limit its use in certain experimental designs. In addition, the effects of 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide may vary depending on the species and strain of animal used in experiments.

Future Directions

There are several potential future directions for research on 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide. One area of interest is the potential use of 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide in the treatment of addiction and withdrawal symptoms. 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been shown to reduce the rewarding effects of drugs of abuse in animal models, suggesting that it may have potential as a treatment for addiction.
Another area of interest is the potential use of 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, suggesting that it may have potential as a treatment for other neurodegenerative diseases.
Finally, there is interest in developing more selective and potent CB1 receptor agonists based on the structure of 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide. These compounds may have improved therapeutic potential and fewer side effects than currently available treatments.
Conclusion
In conclusion, 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It selectively activates the CB1 receptor and has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has potential applications in the treatment of obesity, diabetes, addiction, and neurodegenerative diseases. While there are limitations to its use in lab experiments, 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide remains an important tool for studying the effects of CB1 receptor activation and developing new treatments for a variety of medical conditions.

Scientific Research Applications

2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has also been investigated for its potential use in the treatment of obesity, diabetes, and metabolic disorders. In addition, 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been studied for its potential use in the treatment of addiction and withdrawal symptoms.

properties

IUPAC Name

2-(1-adamantyl)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O2/c23-19-10-18(1-2-20(19)25-3-5-27-6-4-25)24-21(26)14-22-11-15-7-16(12-22)9-17(8-15)13-22/h1-2,10,15-17H,3-9,11-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDSLJVEFSKSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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